

# Deschloro Dasatinib CAS number and molecular formula.

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An In-depth Technical Guide to Deschloro Dasatinib

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Deschloro Dasatinib**, a primary impurity and analog of the potent tyrosine kinase inhibitor Dasatinib, is of significant interest in pharmaceutical research and development. Understanding its chemical properties, biological activity, and synthesis is crucial for the quality control of Dasatinib and for the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of **Deschloro Dasatinib**, including its chemical identity, relevant signaling pathways, and detailed experimental methodologies.

## **Chemical and Physical Properties**

**Deschloro Dasatinib** is structurally similar to Dasatinib, with the key difference being the absence of a chlorine atom on the N-(2-chloro-6-methylphenyl) group. This modification can influence its biological activity and pharmacokinetic profile. The fundamental properties of **Deschloro Dasatinib** are summarized below.



Property	Value	Reference
CAS Number	1184919-23-0	[1]
Molecular Formula	C22H27N7O2S	[1]
Molecular Weight	453.56 g/mol	[1]
IUPAC Name	2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)-N-(o-tolyl)thiazole-5-carboxamide	
Appearance	Brown Solid	
Melting Point	>177°C (decomposed)	_
Solubility	DMSO (Slightly), Ethanol (Slightly)	

# **Biological Activity and Mechanism of Action**

As an analog of Dasatinib, **Deschloro Dasatinib** is presumed to exhibit a similar mechanism of action by targeting multiple tyrosine kinases. Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and SRC family kinases. By binding to the ATP-binding site of these kinases, it disrupts downstream signaling pathways that control cell proliferation and survival.

Comparative Biological Activity of Dasatinib:



Target	IC50 (nM)	Cell Line/Assay	Reference
Bcr-Abl	<1.0	Cell-free assay	[2]
Src	0.5 - 0.8	Cell-free assay	[2][3]
c-Kit	79	Cell-free assay	[2]
K562 (CML)	<1.0	Cell proliferation assay	
PC3 (Prostate)	9.4	Cell proliferation assay	_
MDA-MB-231 (Breast)	12	Cell proliferation assay	_
WiDr (Colon)	52	Cell proliferation assay	

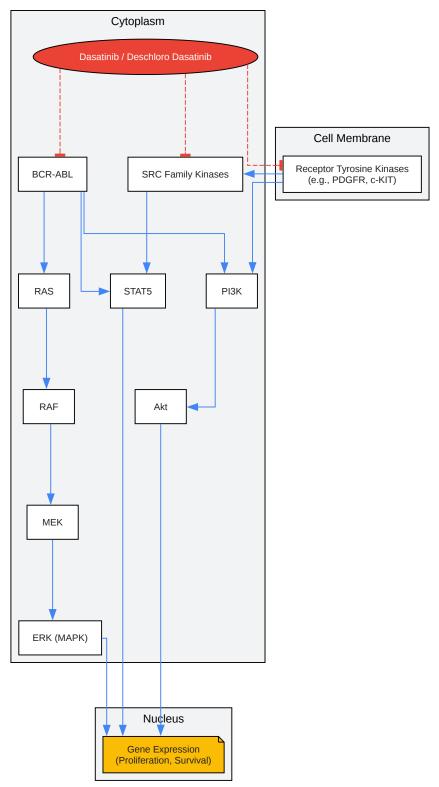
Note: Specific IC50 values for **Deschloro Dasatinib** are not readily available in the public domain and would require dedicated experimental investigation.

## **Signaling Pathways**

Dasatinib and its analogs affect critical signaling pathways involved in oncogenesis. The primary pathways include the BCR-ABL pathway, the SRC kinase pathway, and downstream effectors such as MAPK, PI3K/Akt, and STAT5.



#### Dasatinib Signaling Pathway Inhibition



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Figure 1. Simplified signaling pathway showing the inhibitory action of Dasatinib on key oncogenic kinases.

# Experimental Protocols Synthesis of Deschloro Dasatinib

While a specific protocol for **Deschloro Dasatinib** is not widely published, its synthesis can be adapted from the known synthesis of Dasatinib and its analogs. The general approach involves a multi-step synthesis culminating in the coupling of key intermediates.

Representative Synthesis Scheme:

- Amide Formation: Reaction of 2-aminothiazole-5-carboxylic acid with o-toluidine to form the corresponding amide.
- Coupling Reaction: Nucleophilic aromatic substitution between the thiazole intermediate and a substituted pyrimidine, such as 4,6-dichloro-2-methylpyrimidine.
- Final Amination: Reaction of the resulting chloro-pyrimidine intermediate with 1-(2-hydroxyethyl)piperazine to yield **Deschloro Dasatinib**.

This is a generalized scheme. Reaction conditions, catalysts, and protecting group strategies would need to be optimized for the specific synthesis of **Deschloro Dasatinib**.

## **Analytical Method for Impurity Profiling by RP-HPLC**

A robust analytical method is essential for the quality control of Dasatinib, ensuring that impurities like **Deschloro Dasatinib** are accurately quantified. The following is a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

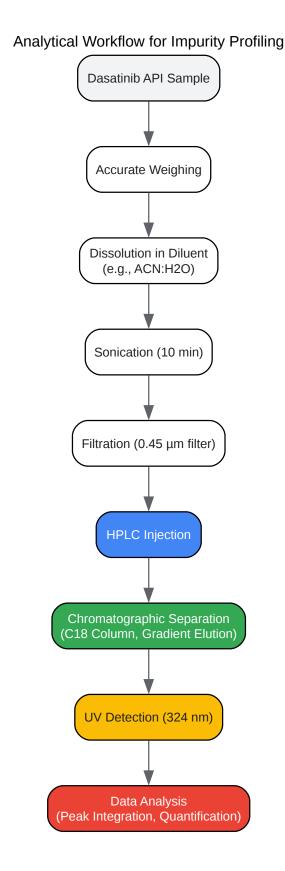


Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase A	0.02 M Ammonium Acetate in water, pH adjusted to 3.0 with Acetic Acid
Mobile Phase B	Methanol
Gradient	Time (min)
0	
15	_
20	_
22	_
30	_
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	324 nm
Injection Volume	10 μL

#### Sample Preparation:

- Accurately weigh and dissolve the Dasatinib sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
- Sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm nylon filter before injection.





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Figure 2. General workflow for the analysis of Dasatinib and its impurities by RP-HPLC.



## Conclusion

**Deschloro Dasatinib** is a critical compound to monitor in the manufacturing of Dasatinib. Its similar structure suggests a comparable, though likely different, biological activity profile. The information and methodologies presented in this guide provide a foundational understanding for researchers and professionals involved in the development, analysis, and quality control of Dasatinib. Further studies are warranted to fully elucidate the specific biological effects and pharmacokinetic properties of **Deschloro Dasatinib**.

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